邻-(邻羟基苯基)邻苯二甲酰亚胺

描述

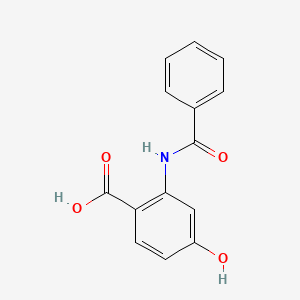

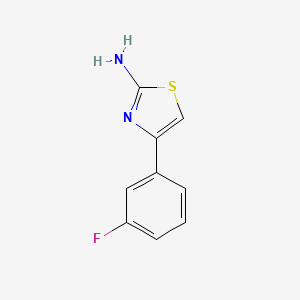

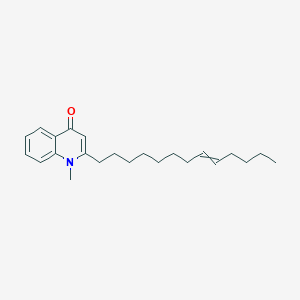

“n-(o-Hydroxyphenyl)phthalimide” is an organic compound that is a derivative of phthalimide . It is a white or yellow solid and is used as a catalyst in the synthesis of other organic compounds . It is soluble in water and organic solvents such as acetic acid, ethyl acetate, and acetonitrile .

Synthesis Analysis

Phthalimide can be prepared by heating phthalic anhydride with alcoholic ammonia giving 95–97% yield . Alternatively, it may be prepared by treating the anhydride with ammonium carbonate or urea . It can also be produced by ammoxidation of o-xylene . A series of blue-emitting 1,8-naphthalimide dyes covalently attached to 2-(2-hydroxyphenyl)-2H-benzotriazoles have been developed .Molecular Structure Analysis

Phthalimide moieties have the propensity to engage in solid-state n-π, π-π, dipole-dipole and other supramolecular interactions, depending on the detailed nature of the proximal functional groups . In one case, where the solid-state structure featured the phthalimide functionality in active n-π interactions with a proximal tertiary amine site, spectacular solvent and temperature dependent second order aromatic 1H-NMR spectral profiles were obtained .Chemical Reactions Analysis

The catalytic role of N-hydroxyphthalimide has been substantiated . A kinetic model of the liquid-phase oxidation reaction in the presence of the catalyst N-hydroxyphthalimide has been developed and adequately described .Physical And Chemical Properties Analysis

Phthalimide is a sublimable white solid that is slightly soluble in water but more so upon addition of base . It has a chemical formula of C8H5NO2 . The influence of solubilizing alkyl side chains is not limited to promoting material solubility, and has been shown to play a crucial role in the self-assembly tendencies, impacting optoelectronic properties and performance .科学研究应用

放射性碘化和生物学评估

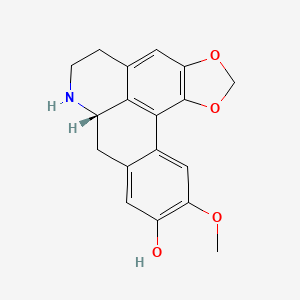

邻-(邻羟基苯基)邻苯二甲酰亚胺,特别是名为邻-(5-(2-羟基苯基)-4,5-二氢-1H-吡唑-3-基)邻苯二甲酰亚胺 (HPZPHT) 的衍生物,已在癌症研究领域得到探索。合成了 HPZPHT 并对其进行了表征,然后用碘-131 进行放射性碘化。该过程产生了高放射性标记收率和稳定性。该衍生物显示出显着的肿瘤摄取,使其成为癌症的潜在成像和治疗剂 (Motaleb 等人,2015).

化学反应和速率增强

邻-(邻羟基苯基)邻苯二甲酰亚胺的水解已经过研究,揭示了其反应机制中的分子内一般碱 (IGB) 辅助作用。该过程涉及显着的速率增强,表明该化合物具有独特的反应性和各种化学应用的潜力 (Sim 等人,2007).

树脂改性

邻-(邻羟基苯基)邻苯二甲酰亚胺已被用于改性酚醛树脂。这些树脂通过酯化进行处理,得到具有不同性质的新树脂,这可能在材料科学中开辟新的应用 (Al-Azzawi 等人,2007).

聚合物科学

在聚合物科学中,邻-(邻羟基苯基)邻苯二甲酰亚胺衍生物已被用于合成各种聚酰亚胺。这些化合物已显示出增强所得聚合物的热稳定性和玻璃化转变温度,使其在高性能材料中很有用 (Im 和 Jung,2000).

氧化反应中的催化

N-羟基邻苯二甲酰亚胺 (NHPI) 已被用作需氧氧化反应中的催化剂。它在金属有机骨架中的应用在将苄胺转化为苄亚胺方面显示出有希望的结果,证明了其作为有效且环保催化剂的潜力 (Dhakshinamoorthy 等人,2010).

光物理应用

邻苯二甲酰亚胺,包括邻-(邻羟基苯基)邻苯二甲酰亚胺,表现出良好的光物理性质。它们已被用于高效的光脱羧反应中,适用于合成大环化合物和生物活性加合物。这种用途突出了它们在绿色化学和新型光反应器技术中的潜力 (Mumtaz 等人,2018).

作用机制

安全和危害

未来方向

Research on 1,8-naphthalimide derivatives has garnered significant attention due to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . The future prospects that could be explored to improve the research in the highly promising field of OLEDs are also discussed .

属性

IUPAC Name |

2-(2-hydroxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-12-8-4-3-7-11(12)15-13(17)9-5-1-2-6-10(9)14(15)18/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBSEGLKCFPNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285214 | |

| Record name | n-(o-hydroxyphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(o-Hydroxyphenyl)phthalimide | |

CAS RN |

6307-13-7 | |

| Record name | NSC41070 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(o-hydroxyphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the hydrolysis of N-(o-Hydroxyphenyl)phthalimide (1) unique compared to its analogue N-(o-methoxyphenyl)phthalimide (2)?

A1: The research primarily demonstrates the significant rate enhancement observed in the hydrolysis of N-(o-Hydroxyphenyl)phthalimide (1) due to intramolecular general base (IGB) assistance. [] This means that the o-OH group in the ionized form of compound 1 acts as a catalyst by activating a water molecule for nucleophilic attack on the imide carbonyl group. This IGB-assisted mechanism is not possible in N-(o-methoxyphenyl)phthalimide (2) due to the absence of the o-OH group. Consequently, the hydrolysis of compound 1 is significantly faster than compound 2, highlighting the crucial role of the o-OH group in facilitating the reaction. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)

![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)

![N-[4-(2-pyrimidinylsulfamoyl)phenyl]carbamic acid methyl ester](/img/structure/B1208443.png)

![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)

![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)